![molecular formula C19H27FN2O2 B5416506 4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine](/img/structure/B5416506.png)
4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine, commonly known as FPEPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEPM belongs to the class of morpholine derivatives and is known for its unique chemical structure that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of FPEPM is not fully understood. However, studies have shown that FPEPM can interact with various receptors such as dopamine receptors, sigma receptors, and NMDA receptors. FPEPM has been shown to have a high affinity for these receptors, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
FPEPM has been shown to have various biochemical and physiological effects. In neuroscience, FPEPM has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function. In oncology, FPEPM has been shown to induce apoptosis and inhibit angiogenesis, which can inhibit tumor growth. In immunology, FPEPM has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
FPEPM has several advantages for lab experiments. It is easy to synthesize, has high purity, and has a unique chemical structure that makes it an attractive candidate for drug development. However, FPEPM also has some limitations. It has a short half-life, which may limit its therapeutic efficacy. Additionally, FPEPM may have off-target effects, which may limit its specificity.
将来の方向性
There are several future directions for FPEPM research. In neuroscience, future studies can focus on the potential therapeutic applications of FPEPM in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future studies can focus on optimizing the dosage and administration of FPEPM to improve its anticancer efficacy. In immunology, future studies can focus on the potential use of FPEPM in treating autoimmune diseases. Additionally, future studies can focus on developing FPEPM derivatives with improved pharmacokinetic properties and specificity.
Conclusion:
FPEPM is a chemical compound with unique chemical structure and potential therapeutic applications. The synthesis method of FPEPM is simple and efficient, and FPEPM has been extensively studied for its potential therapeutic applications in various fields. Although the mechanism of action of FPEPM is not fully understood, studies have shown that it can interact with various receptors and have various biochemical and physiological effects. FPEPM has several advantages for lab experiments, but also has some limitations. Future studies can focus on optimizing the therapeutic efficacy of FPEPM and developing FPEPM derivatives with improved pharmacokinetic properties and specificity.
合成法
FPEPM can be synthesized using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 4-fluorophenylethylamine with 1-piperidinyl-2-chloroethanone followed by the reaction with morpholine. This method is simple, efficient, and yields high purity FPEPM.
科学的研究の応用
FPEPM has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, FPEPM has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, FPEPM has been shown to inhibit tumor growth and can be used as an anticancer agent. In immunology, FPEPM has been shown to modulate the immune system and can be used to treat autoimmune diseases.
特性
IUPAC Name |
1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-18-7-5-16(6-8-18)3-4-17-2-1-9-22(14-17)19(23)15-21-10-12-24-13-11-21/h5-8,17H,1-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJQVHFEGLPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOCC2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)

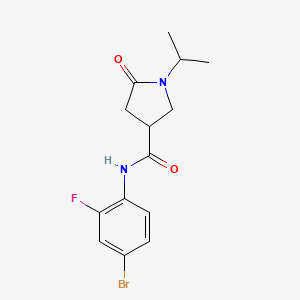
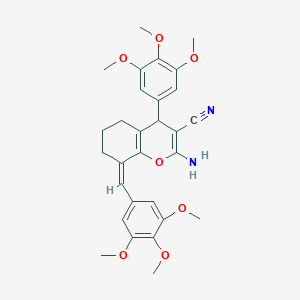
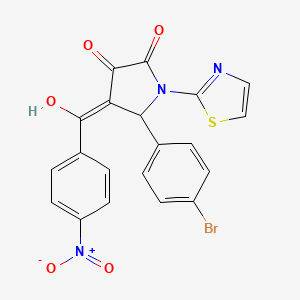
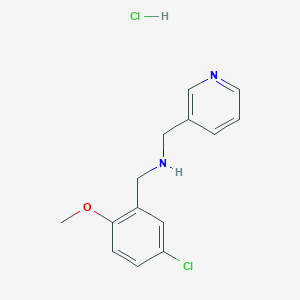
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416481.png)
![N-(4-{1-[2-(3-fluorophenyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide](/img/structure/B5416489.png)
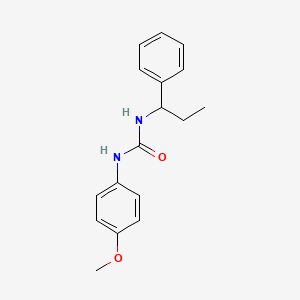
![N'-[1-(4-biphenylyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5416496.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416510.png)
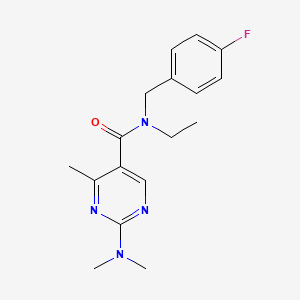
![2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5416528.png)
![ethyl 2-(4-methoxy-3-nitrobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416536.png)